5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various bioactive molecules .
Biology
The compound exhibits potential antibacterial and antifungal activities. It has been studied for its efficacy against various bacterial strains, including Staphylococcus aureus .
Medicine
In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its derivatives have shown promising results in inhibiting the growth of pathogenic microorganisms .
Industry
The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings for medical devices and surfaces .
Mechanism of Action
The mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one involves its interaction with bacterial enzymes and proteins. The compound can inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . Additionally, it may interfere with DNA replication and protein synthesis pathways, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar chlorophenyl group and exhibits comparable antimicrobial activities.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds also contain a chlorophenyl group and have been studied for their antimicrobial properties.
Uniqueness
5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts specific chemical and biological properties. The presence of the imino group enhances its reactivity and potential for forming various derivatives with enhanced biological activities .
Properties
CAS No. |
6630-60-0 |
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Molecular Formula |
C11H9ClN2O2S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-amino-5-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)8(15)5-9-10(16)14-11(13)17-9/h1-4,9H,5H2,(H2,13,14,16) |
InChI Key |
DHILMNYQMGWHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2C(=O)N=C(S2)N)Cl |
Origin of Product |
United States |
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